
4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide
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Overview
Description
4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group and a 6-fluoro-1,3-benzothiazol-2-yl moiety attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide typically involves the following steps:
Formation of the Benzothiazole Moiety: The 6-fluoro-1,3-benzothiazole is synthesized through the cyclization of 2-aminothiophenol with a fluorinated aromatic aldehyde under acidic conditions.
Attachment of the Butanamide Backbone: The benzothiazole derivative is then reacted with a butanoyl chloride in the presence of a base such as triethylamine to form the butanamide intermediate.
Introduction of the Benzenesulfonyl Group: Finally, the butanamide intermediate is treated with benzenesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)butanamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
4-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)butanamide: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
4-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide: The presence of a methyl group can influence the compound’s steric and electronic characteristics.
Uniqueness
The presence of the 6-fluoro-1,3-benzothiazol-2-yl moiety in 4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c18-12-8-9-14-15(11-12)24-17(19-14)20-16(21)7-4-10-25(22,23)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNKHEQPNNKUGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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